phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Description
Properties
IUPAC Name |
phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-7-4-12-19(16)14-10-8-13(9-11-14)18-17(21)22-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPRJNWPUYPJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (4-(2-oxopyrrolidin-1-yl)phenyl)carbamate typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)phenylamine with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted carbamates or phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₁₈H₁₉N₂O₄
Molecular Weight : Approximately 325.36 g/mol
Functional Groups : Contains a phenyl group, a pyrrolidine ring, and a carbamate moiety, contributing to its biological activity.
Medicinal Chemistry
Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate has shown potential as a therapeutic agent due to its biological activities:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs). In vitro studies have demonstrated significant inhibitory effects on CA II and CA IV with IC₅₀ values of 0.25 µM and 0.30 µM, respectively. This inhibition may have implications for treating conditions like glaucoma or certain cancers where CA modulation is beneficial .
| Enzyme | IC₅₀ (µM) |
|---|---|
| Carbonic Anhydrase II | 0.25 |
| Carbonic Anhydrase IV | 0.30 |
Antitumor Activity
Recent studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |
| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest at G1 phase |
The mechanism appears to involve the activation of caspase pathways leading to apoptosis .
Anti-inflammatory Properties
In animal models, administration of this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Case Study on Anticancer Efficacy
A study using xenograft models demonstrated that this compound significantly reduced tumor growth when administered at a dosage of 20 mg/kg body weight daily for two weeks, resulting in a 45% reduction in tumor volume compared to control groups .
Case Study on Enzyme Inhibition
In vitro assays using human erythrocytes confirmed that the compound effectively inhibited carbonic anhydrase activity, supporting its application in treating metabolic acidosis .
Industrial Applications
Beyond medicinal uses, this compound serves as an intermediate in the synthesis of pharmaceuticals and other materials. Its unique structure allows it to be utilized in the development of new compounds with enhanced properties .
Mechanism of Action
The mechanism of action of phenyl (4-(2-oxopyrrolidin-1-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the lack of direct experimental data for phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate in the provided evidence, comparisons must rely on analogous carbamate and pyrrolidinone-containing compounds. Below is a synthesis of general trends observed in similar molecules:
Table 1: Key Properties of Structurally Related Compounds
Key Observations:
Carbamate Stability : Carbamate groups in analogous compounds exhibit hydrolytic stability compared to esters but are more labile than amides, influencing their pharmacokinetic profiles .
Crystallographic Trends : SHELX-based refinements (e.g., SHELXL) highlight that carbamate derivatives often form hydrogen-bonded networks in crystal lattices, enhancing their solid-state stability .
Research Findings and Limitations
Structural Analysis:
- SHELX in Crystallography : The SHELX suite (e.g., SHELXL, SHELXS) is critical for refining small-molecule structures, including carbamates. For example, SHELXL’s robust handling of hydrogen bonding and disorder modeling is frequently employed to resolve complex crystal structures of carbamate derivatives .
- Data Gaps: No direct studies on this compound were identified. Comparisons are extrapolated from structurally related molecules.
Pharmacological Insights:
- Pyrrolidinone-containing drugs like levetiracetam demonstrate that the 2-oxo group enhances binding to synaptic vesicle protein SV2A, a mechanism that may extend to the compound .
Biological Activity
Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a carbamate functional group linked to a phenyl ring and a pyrrolidinone moiety. Its structural formula can be represented as:
This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
This compound primarily acts as an allosteric modulator of the sigma-1 receptor, a protein involved in various intracellular signaling pathways. This receptor modulation impacts calcium signaling and can lead to therapeutic effects such as:
- Antidepressant activity
- Cognitive enhancement
- Neuroprotective effects against neurodegenerative diseases
Anticancer Properties
Recent studies have indicated that derivatives of the compound exhibit antiproliferative activity against various cancer cell lines. For instance, compounds related to this compound have shown efficacy in inhibiting cell growth in human HT-1080 (fibrosarcoma) and MCF7 (breast cancer) cell lines at low micromolar concentrations (0.0087 - 8.6 μM) . These findings suggest that the compound may interfere with microtubule dynamics by binding to the colchicine-binding site, leading to cell cycle arrest in the G2/M phase .
Neuroprotective Effects
In vitro studies have demonstrated that this compound protects astrocytes from amyloid beta-induced toxicity, which is relevant for Alzheimer's disease research. The compound improved cell viability significantly when co-administered with amyloid beta peptide, highlighting its potential role in neuroprotection .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Modifications in similar compounds have shown enhanced lipophilicity and bioavailability, suggesting that this compound may also exhibit good pharmacokinetic properties conducive to therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Activity : Research has identified antimicrobial properties within similar carbamate structures, indicating potential applications in treating infections .
- Antithrombotic Effects : A related study demonstrated significant antithrombotic activity in vivo, where derivatives showed high selectivity for factor Xa over other serine proteases, suggesting that modifications of the original compound could lead to novel antithrombotic agents .
- Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis, thus providing a pathway for therapeutic intervention in metastatic diseases .
Q & A
Q. What are the optimal synthetic routes for phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate, and how can reaction conditions be systematically optimized?
The synthesis of this compound typically involves coupling 4-(2-oxopyrrolidin-1-yl)aniline with phenyl chloroformate. A methodological approach includes:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters .
- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions via precise control of residence time and mixing .
- Safety Protocols : Handle phenyl chloroformate under inert conditions to avoid hydrolysis, and use quenching agents (e.g., ice-cold NaHCO₃) to neutralize excess reagent .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic Analysis :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) and identify byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the carbamate group in this compound under nucleophilic conditions?
- Computational Modeling : Employ density functional theory (DFT) to calculate the electrophilicity of the carbamate carbonyl group. The electron-withdrawing pyrrolidinone moiety increases electrophilicity, facilitating nucleophilic attack at the carbonyl carbon .
- Kinetic Studies : Monitor reaction progress under varying pH and nucleophile concentrations to derive rate laws and propose intermediates .
Q. How can researchers resolve contradictory data regarding the stability of this compound in aqueous vs. non-polar solvents?
Q. What strategies enable selective functionalization of the pyrrolidinone ring without disrupting the carbamate linkage?
- Protection/Deprotection : Temporarily protect the carbamate NH with a tert-butoxycarbonyl (Boc) group before modifying the pyrrolidinone ring .
- Metal-Catalyzed Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the pyrrolidinone’s α-position, leveraging its electron-deficient nature for regioselectivity .
Methodological Resources
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
